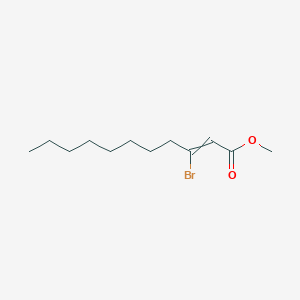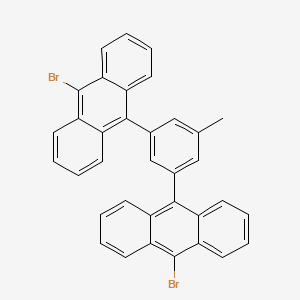
9,9'-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylene core substituted with methyl and bromoanthracene groups, making it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene) typically involves multi-step organic reactions. One common method includes the bromination of anthracene derivatives followed by coupling reactions with methyl-substituted phenylene compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions in specialized reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the bromo groups to hydrogen, resulting in dehalogenated products.
Substitution: The bromo groups can be substituted with various nucleophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dehalogenated anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
While its direct applications in biology are limited, derivatives of this compound may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Research into the medicinal applications of this compound is ongoing. Its derivatives may serve as precursors for developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. Its unique electronic properties make it a valuable component in these technologies.
作用机制
The mechanism of action of 9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene) involves its interaction with molecular targets through its bromo and anthracene groups. These interactions can lead to various chemical transformations, including electron transfer and radical formation. The pathways involved depend on the specific reactions and conditions employed.
相似化合物的比较
Similar Compounds
9,9’-(5-Bromo-1,3-phenylene)bis(9H-carbazole): Similar in structure but with carbazole groups instead of anthracene.
9,9’-(5-Methyl-1,3-phenylene)bis(9H-carbazole): Similar methyl and phenylene core but with carbazole groups.
Uniqueness
9,9’-(5-Methyl-1,3-phenylene)bis(10-bromoanthracene) is unique due to its combination of methyl, phenylene, and bromoanthracene groups. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and organic electronics.
属性
CAS 编号 |
821808-30-4 |
|---|---|
分子式 |
C35H22Br2 |
分子量 |
602.4 g/mol |
IUPAC 名称 |
9-bromo-10-[3-(10-bromoanthracen-9-yl)-5-methylphenyl]anthracene |
InChI |
InChI=1S/C35H22Br2/c1-21-18-22(32-24-10-2-6-14-28(24)34(36)29-15-7-3-11-25(29)32)20-23(19-21)33-26-12-4-8-16-30(26)35(37)31-17-9-5-13-27(31)33/h2-20H,1H3 |
InChI 键 |
UCBBWNYZRHMLOG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)Br)C5=C6C=CC=CC6=C(C7=CC=CC=C75)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
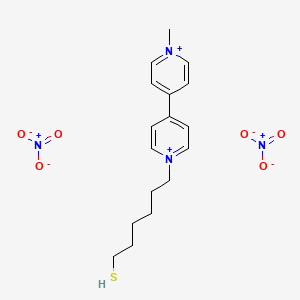
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)
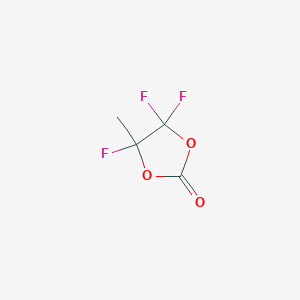
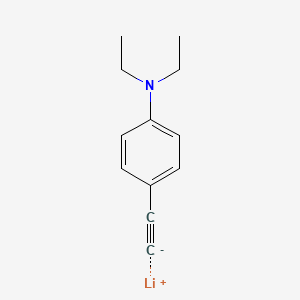
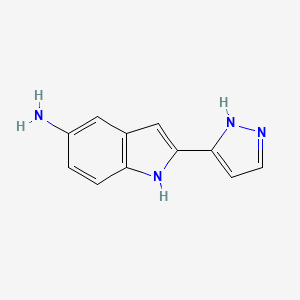
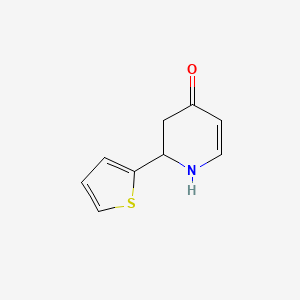
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
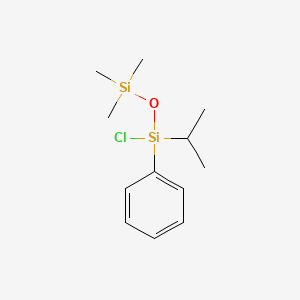
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
methanone](/img/structure/B14207920.png)
